![molecular formula C13H16N4O B14265478 N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea CAS No. 135745-47-0](/img/structure/B14265478.png)
N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
The synthesis of N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea typically involves the formation of the imidazole ring followed by the attachment of the phenyl and propan-2-ylurea groups. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method involves the oxidation of imidazolines.
Industrial production methods: These methods often involve the use of high-throughput techniques and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted phenyl derivatives .
Scientific Research Applications
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity . This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea apart is its unique combination of the imidazole ring with the phenyl and propan-2-ylurea groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
135745-47-0 |
|---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[4-(1H-imidazol-5-yl)phenyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C13H16N4O/c1-9(2)16-13(18)17-11-5-3-10(4-6-11)12-7-14-8-15-12/h3-9H,1-2H3,(H,14,15)(H2,16,17,18) |
InChI Key |
VFXKMLUWJQORFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


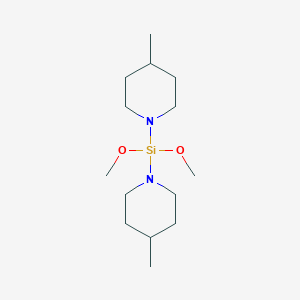
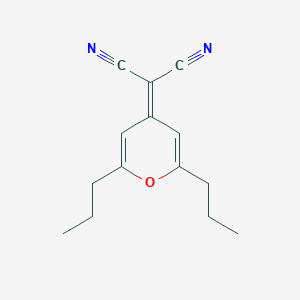
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
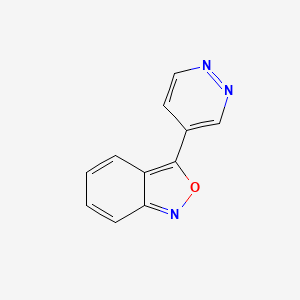
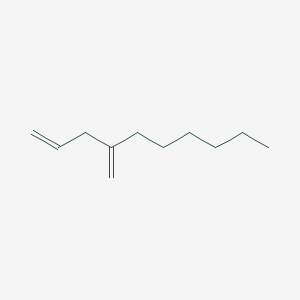
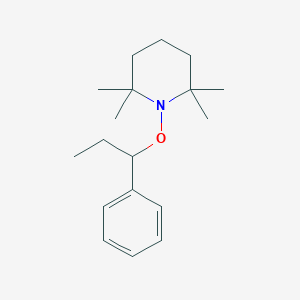
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
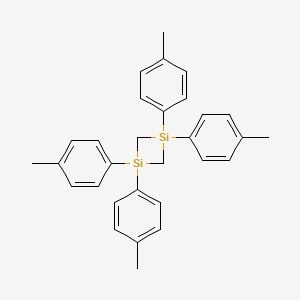

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
